5-Amino-6-ethoxynaphthalene-2-sulphonic acid

Description

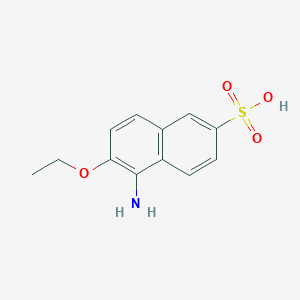

5-Amino-6-ethoxynaphthalene-2-sulphonic acid (CAS 86-45-3, EC 201-671-4) is a naphthalene-derived compound featuring an amino group at position 5, an ethoxy group at position 6, and a sulfonic acid group at position 2 . This structural arrangement confers unique physicochemical properties, making it valuable in industrial applications such as dye synthesis and chemical intermediates. Its ethoxy substituent distinguishes it from related compounds, influencing solubility, reactivity, and interaction with other molecules.

Propriétés

IUPAC Name |

5-amino-6-ethoxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13/h3-7H,2,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNPFDIKQHGNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883310 | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-28-5 | |

| Record name | 5-Amino-6-ethoxy-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxy cleve's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxy cleve's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-6-ethoxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-ethoxynaphthalene-2-sulphonic acid typically involves the sulphonation of 6-ethoxynaphthalene followed by the introduction of an amino group. The reaction conditions often include the use of concentrated sulphuric acid and high temperatures to facilitate the sulphonation process. The subsequent amination step can be achieved using ammonia or other amine sources under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as crystallization or recrystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-6-ethoxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulphonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, amino derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

5-Amino-6-ethoxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes

Mécanisme D'action

The mechanism of action of 5-Amino-6-ethoxynaphthalene-2-sulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways .

Comparaison Avec Des Composés Similaires

5-Amino-6-methoxynaphthalene-2-sulphonic Acid

- CAS/EC: Not explicitly listed (EC 201-631-6) .

- Key Difference : Methoxy (-OCH₃) replaces ethoxy (-OCH₂CH₃) at position 4.

- Impact : The shorter alkoxy chain reduces steric bulk and lipophilicity compared to the ethoxy analog. This may enhance aqueous solubility but decrease affinity for hydrophobic environments.

5-Aminonaphthalene-2-sulfonic Acid

- CAS/EC : 119-79-9 (EC 204-351-2) .

- Structure: Lacks ethoxy/methoxy groups, featuring only amino (-NH₂) and sulfonic acid (-SO₃H) groups.

- Molecular Weight : 223.25 g/mol.

- Application : Used as a dye intermediate (e.g., Cleve's acid). The absence of alkoxy groups simplifies synthesis but limits functional diversity .

6-Amino-1-naphthol-3-sulfonic Acid Hydrate

- CAS : 87-02-5 .

- Structure: Hydroxyl (-OH) at position 1, amino at 6, and sulfonic acid at 3.

- Molecular Weight : 223.25 g/mol (hydrate).

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to ethoxy-containing analogs .

Azo-Linked Derivatives

5-[(4-Acetamido-2-sulphonatophenyl)azo]-6-amino-4-hydroxynaphthalene-2-sulphonic Acid

Disodium 5-[(5-Acetamido-2-sulphonatophenyl)azo]-6-[(2,6-dimethylphenyl)amino]-4-hydroxynaphthalene-2-sulphonate

- CAS : 79135-95-8 .

- Structure : Complex azo and disulphonated structure with a dimethylphenyl group.

- Molecular Weight : ~859.3 g/mol (sodium salt).

- Application : High molecular weight and multiple sulfonate groups suggest use in textile dyes requiring water solubility and color fastness .

Sodium Salts and Industrial Derivatives

Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate

Disodium 7-amino-4-hydroxy-3-[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]azo]naphthalene-2-sulphonate

- CAS: Not provided (EINECS 228-323-4) .

- Structure : Dual azo groups and disulphonated naphthalene cores.

- Application : Likely a direct dye (e.g., C.I. Direct Red 16) with intense color and high solubility .

Comparative Analysis Table

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS/EC | Key Applications |

|---|---|---|---|---|---|

| 5-Amino-6-ethoxynaphthalene-2-sulphonic acid | 5-NH₂, 6-OCH₂CH₃, 2-SO₃H | C₁₂H₁₃NO₄S | ~283.3 (estimated) | 86-45-3/201-671-4 | Dye intermediate |

| 5-Amino-6-methoxynaphthalene-2-sulphonic acid | 5-NH₂, 6-OCH₃, 2-SO₃H | C₁₁H₁₁NO₄S | ~269.3 (estimated) | -/201-631-6 | Chemical synthesis |

| 5-Aminonaphthalene-2-sulfonic acid | 5-NH₂, 2-SO₃H | C₁₀H₉NO₃S | 223.25 | 119-79-9/204-351-2 | Dye intermediate (Cleve's acid) |

| 6-Amino-1-naphthol-3-sulfonic acid hydrate | 6-NH₂, 1-OH, 3-SO₃H | C₁₀H₉NO₄S·xH₂O | 223.25 (anhydrous) | 87-02-5/- | Dye component (J acid) |

| Sodium 6-amino-4-hydroxy-5-[[2-(phenylsulphonyl)phenyl]azo]naphthalene-2-sulphonate | Complex azo, sodium sulfonate | C₂₃H₁₇N₃O₇S₂·Na | ~566.5 (estimated) | 6245-60-9/- | Textile dye |

Activité Biologique

5-Amino-6-ethoxynaphthalene-2-sulphonic acid (CAS No. 118-28-5) is an organic compound that has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

The molecular formula of this compound is C12H13NO4S, with a molecular weight of 267.3 g/mol. The compound features an ethoxy group and a sulfonic acid group, which contribute to its solubility and reactivity in biochemical environments. The structure allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic activity through:

- Hydrogen Bonding : Facilitates interaction with enzyme active sites.

- Electrostatic Interactions : Influences binding affinity to charged residues in enzymes.

- Hydrophobic Interactions : Affects the stability and conformation of enzyme-substrate complexes.

These interactions can lead to alterations in cellular processes such as metabolism, signaling pathways, and gene expression.

Biological Applications

This compound has several applications in biological research:

- Enzyme Studies : It is used as a fluorescent probe to study enzyme kinetics and interactions.

- Dye Synthesis : Serves as an intermediate in the production of dyes and pigments.

- Pharmaceutical Development : Investigated for potential therapeutic properties in drug formulation.

Enzyme Interaction Studies

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, a study demonstrated that this compound effectively inhibited the activity of specific oxidoreductases, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Fluorescent Probes

The compound has been utilized as a fluorescent probe in biochemical assays due to its unique spectral properties. A study highlighted its application in detecting enzyme activity through fluorescence resonance energy transfer (FRET) techniques, providing insights into enzyme dynamics in live cells .

Case Studies

Case Study 1: Enzyme Inhibition

A detailed investigation into the inhibition of lactate dehydrogenase by this compound revealed a competitive inhibition mechanism. The study quantified the inhibition constant (Ki) and suggested that modifications to the compound's structure could enhance its inhibitory potency .

Case Study 2: Fluorescent Assays

In another study, researchers employed this compound as a fluorescent marker to monitor enzyme activities in real-time. The results indicated that the compound could effectively differentiate between active and inactive enzyme states, showcasing its utility in drug screening assays .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-6-methoxynaphthalene-2-sulphonic acid | Methoxy group instead of ethoxy | Similar enzyme inhibition properties |

| 5-Amino-6-ethoxynaphthalene-1-sulphonic acid | Different sulfonic acid position | Varied interaction with different enzymes |

| 5-Amino-7-ethoxynaphthalene-2-sulphonic acid | Different positional isomer | Potentially altered spectral properties |

Q & A

Q. What are the standard laboratory synthesis protocols for 5-Amino-6-ethoxynaphthalene-2-sulphonic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including diazotization, coupling, and sulfonation. Key steps include:

- Diazotization : A primary amine group is diazotized using nitrous acid (HNO₂) under acidic conditions (e.g., HCl) at 0–5°C .

- Coupling : The diazonium salt reacts with a coupling agent (e.g., β-naphthol derivatives) to form an azo intermediate .

- Sulfonation and Ethoxylation : Sulfonic acid groups are introduced via sulfonation (H₂SO₄), followed by ethoxylation using ethylating agents (e.g., ethyl bromide) under reflux .

Purification : Column chromatography or recrystallization in ethanol-water mixtures is used to isolate the final product .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at C6, sulfonic acid at C2) and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>98%) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis quantifies elemental composition .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce by-products during synthesis?

Methodological Answer:

- Temperature Control : Maintain diazotization below 5°C to prevent premature decomposition .

- Catalyst Use : Add catalytic CuSO₄ during coupling to accelerate azo bond formation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for sulfonation to improve solubility and reaction efficiency .

- Process Scaling : Implement continuous flow reactors for scalable production, ensuring consistent mixing and temperature gradients .

Q. What strategies mitigate solubility challenges in aqueous or organic reaction systems?

Methodological Answer:

- pH Adjustment : Increase solubility in water by deprotonating the sulfonic acid group at pH >7 .

- Co-Solvent Systems : Use ethanol-water (1:1 v/v) or DMSO-water mixtures to dissolve the compound in cross-coupling reactions .

- Derivatization : Convert the sulfonic acid to a sodium salt (e.g., via NaOH treatment) for improved solubility in polar solvents .

Q. How can researchers analyze competing reaction pathways in derivative synthesis?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in amine groups) to track substituent migration during electrophilic substitution .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify intermediate species .

- Computational Modeling : Density Functional Theory (DFT) calculations predict regioselectivity in sulfonation and ethoxylation steps .

Q. What are the best practices for validating biological or catalytic activity in interdisciplinary studies?

Methodological Answer:

- Dye-Complexation Assays : Test metal ion binding (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration to evaluate chelation potential .

- Enzyme Inhibition Studies : Use fluorescence quenching assays with trypsin or lysozyme to assess bioactivity .

- Catalytic Screening : Evaluate photocatalytic degradation of organic pollutants (e.g., methylene blue) under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.